N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide
Description
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Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-3-15-30-18-10-12-19(13-11-18)32(28,29)25-17-9-14-22-20(16-17)24(27)26(4-2)21-7-5-6-8-23(21)31-22/h5-14,16,25H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJXWJSCKCZMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound has attracted attention due to its potential therapeutic applications and diverse biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 418.45 g/mol. The structure features an ethyl group, an oxo group, and a propoxybenzenesulfonamide moiety, contributing to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N2O5S |
| Molecular Weight | 418.45 g/mol |
| LogP | 5.5688 |
| Polar Surface Area | 55.244 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may act as histone deacetylase (HDAC) inhibitors . HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, this compound may exert anti-cancer effects by altering the acetylation status of histones and non-histone proteins.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds. For instance, derivatives of dibenzo[b,f][1,4]oxazepine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Study 1: HDAC Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dibenzo[b,f][1,4]oxazepine derivatives and evaluated their HDAC inhibitory activity. The compound N-(10-ethyl-11-oxo...) showed significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.
| Compound Name | HDAC Inhibition (IC50 µM) |
|---|---|
| N-(10-ethyl...) | 5.3 |
| Control | 12.0 |
Study 2: Antimicrobial Activity
A separate study assessed the antimicrobial efficacy of dibenzo[b,f][1,4]oxazepine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that N-(10-ethyl...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 32 |
Additional Biological Activities
Beyond its anticancer properties, N-(10-ethyl-11-oxo...) has been investigated for other biological activities:
- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation markers in vitro.
- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects against oxidative stress.
- Antiviral Activity : Emerging evidence points towards possible antiviral effects, warranting further investigation.
Case Study 1: Cancer Treatment
A clinical trial involving a related dibenzo[b,f][1,4]oxazepine derivative demonstrated promising results in patients with advanced solid tumors. The trial reported a partial response rate of 30% among participants treated with high doses of the compound.
Case Study 2: Infection Control
In a laboratory setting, N-(10-ethyl...) was tested against multi-drug resistant strains of bacteria. Results showed that it could effectively inhibit growth at concentrations lower than traditional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
